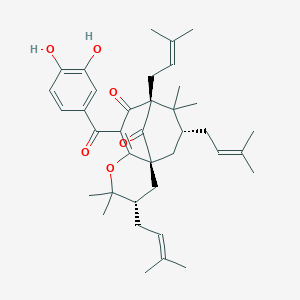

![molecular formula C23H14F6S2 B163022 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene CAS No. 137814-07-4](/img/structure/B163022.png)

1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Overview

Description

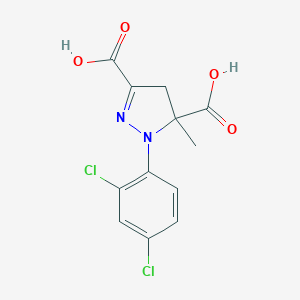

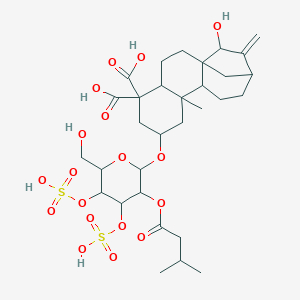

“1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene” is a chemical compound with the molecular formula C23H14F6S2 and a molecular weight of 468.48 . It appears as a white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of this compound involves acylation of 1,2-bis(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-ene, which results in symmetric and asymmetric 1,2-dihetarylethenes . These are of interest as photosensitive components of photochromic recording media for optical read/write storage .Molecular Structure Analysis

The molecular structure of this compound consists of two 2-methylbenzo[b]thiophen-3-yl groups attached to a 3,3,4,4,5,5-hexafluoro-1-cyclopentene core .Chemical Reactions Analysis

This compound undergoes thermally irreversible photochromic reactions, where colouration/decolouration cycles can be repeated more than 10^4 times without significant loss of performance .Physical And Chemical Properties Analysis

This compound has a melting point range of 157.0 to 162.0 °C . It has a maximum absorption wavelength of 225 nm in methanol . It is slightly soluble in tetrahydrofuran .Scientific Research Applications

Photochromic Recording Media

- Field : Material Science

- Application : This compound is used in the acylation of 1,2-bis (2-methylbenzo [b]thiophen-3-yl)cyclopent-1-ene to produce symmetric and asymmetric 1,2-dihetarylethenes. These are of interest as photosensitive components of photochromic recording media for optical read/write storage .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

Photochromic Diarylethene Polymers

- Field : Polymer Science

- Application : This compound is used in the synthesis of photochromic diarylethene polymers (DPs) where 1,2-bis (2-methylbenzo [b]thiophen-3-yl)hexafluorocyclopentene (BTF6) are covalently grafted onto the polymer .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

Thermally Irreversible Photochromic Systems

- Field : Photochemistry

- Application : This compound undergoes thermally irreversible photochromic reactions in which colouration/decolouration cycles can be repeated more than 10^4 times without significant loss of performance .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

properties

IUPAC Name |

3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-1-benzothiophen-3-yl)cyclopenten-1-yl]-2-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F6S2/c1-11-17(13-7-3-5-9-15(13)30-11)19-20(22(26,27)23(28,29)21(19,24)25)18-12(2)31-16-10-6-4-8-14(16)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLMHUFAXSWHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC5=CC=CC=C54)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464958 | |

| Record name | 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

CAS RN |

137814-07-4 | |

| Record name | 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)

![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)